Stephacidin B

Description

Properties

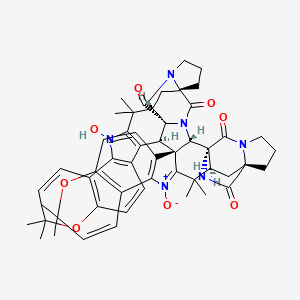

Molecular Formula |

C52H54N6O8 |

|---|---|

Molecular Weight |

891.0 g/mol |

IUPAC Name |

(1R,2S,4R,10S,12S,27R,28S,42S,44S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone |

InChI |

InChI=1S/C52H54N6O8/c1-44(2)19-15-25-29(65-44)13-11-27-33-36-50-28-12-14-30-26(16-20-45(3,4)66-30)35(28)58(64)38(50)47(7,8)31-23-48-17-9-21-54(48)42(61)51(31,53-40(48)59)39(50)56-41(60)49-18-10-22-55(49)43(62)52(36,56)32(24-49)46(5,6)37(33)57(63)34(25)27/h11-16,19-20,31-32,36,39,63H,9-10,17-18,21-24H2,1-8H3,(H,53,59)/t31-,32-,36+,39-,48-,49-,50-,51+,52+/m0/s1 |

InChI Key |

ZKJYVORSURCOMD-GGZSTHEQSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2N(C4=C3[C@H]5[C@]67[C@H](C4(C)C)C[C@@]8(CCCN8C6=O)C(=O)N7[C@H]9[C@@]51C2=C(C3=C(C=C2)OC(C=C3)(C)C)[N+](=C1C([C@H]1[C@]92C(=O)N3CCC[C@]3(C1)C(=O)N2)(C)C)[O-])O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2N(C4=C3C5C67C(C4(C)C)CC8(CCCN8C6=O)C(=O)N7C9C51C2=C(C3=C(C=C2)OC(C=C3)(C)C)[N+](=C1C(C1C92C(=O)N3CCCC3(C1)C(=O)N2)(C)C)[O-])O)C |

Synonyms |

stephacidin B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Stephacidin B involves multiple steps, including the construction of the bicyclo[2.2.2]diazaoctane core via metal-mediated oxidative coupling. The synthesis typically starts with readily prepared indole derivatives, followed by a series of reactions such as aza-Cope-Mannich rearrangement, intramolecular oxidative coupling, and deprotection/annulation cascades .

Industrial Production Methods: Industrial production of Stephacidin B is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the research focuses on laboratory-scale synthesis for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Stephacidin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It rapidly converts into the electrophilic monomer avrainvillamide in cell culture, which interacts with intracellular thiol-containing proteins .

Common Reagents and Conditions:

Oxidation: Metal-mediated oxidative coupling is commonly used in the synthesis of Stephacidin B.

Reduction: Neutral platinum-catalyzed reduction of nitrile to amide is a key step in the synthesis.

Major Products: The major product formed from the reactions involving Stephacidin B is avrainvillamide, which exhibits antimicrobial activity against multidrug-resistant bacteria .

Scientific Research Applications

Stephacidin B has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It exhibits potent cytotoxic activity against various human tumor cell lines, including prostate, ovarian, colon, breast, and lung cancer cell lines . Its unique structure and bioactivity make it a valuable compound for studying anticancer mechanisms and developing new therapeutic agents.

Mechanism of Action

Stephacidin B exerts its effects by rapidly converting into avrainvillamide, which interacts with intracellular thiol-containing proteins through covalent modification . This interaction disrupts cellular processes, leading to cytotoxic effects. The bioactivity of Stephacidin B is not mediated by common pathways involving p53, mdr, bcl2, tubulin, or topoisomerase II, suggesting a novel mechanism of action .

Comparison with Similar Compounds

- Stephacidin A

- Notoamide I

- Avrainvillamide

- Citrinalin B

- Mangrovamide A

- Paraherquamide A

Stephacidin B stands out among these compounds due to its unique structural features and potent biological activity, making it a valuable subject for further research and potential therapeutic applications.

Q & A

Q. How is Stephacidin B isolated and structurally characterized from fungal sources?

Stephacidin B is typically isolated via solvent extraction (e.g., ethyl acetate) from fungal cultures such as Aspergillus versicolor. Chromatographic techniques (e.g., HPLC, flash chromatography) are used for purification. Structural elucidation relies on NMR (1D and 2D experiments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the bicyclic core and prenylated indole alkaloid structure of Stephacidin B were confirmed through NOESY correlations and comparison with biosynthetically related compounds like Notoamide B .

Q. What experimental designs are recommended for initial bioactivity screening of Stephacidin B?

Use cell-based assays (e.g., cytotoxicity assays against cancer cell lines like HCT-116 or MCF-7) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin) and validate results across biological replicates (≥3). For mechanistic studies, combine omics approaches (transcriptomics/proteomics) with pathway-specific inhibitors to identify molecular targets. Ensure purity (>95% by HPLC) to avoid confounding effects from co-isolated metabolites .

Q. How can researchers ensure reproducibility in Stephacidin B isolation protocols?

Document fungal strain source (e.g., NRRL 35600), culture conditions (media, temperature, aeration), and extraction parameters (solvent ratios, drying methods). Provide detailed chromatographic gradients and spectroscopic data in supplementary materials. Cross-validate findings with independent labs using the same strain or synthetic standards if available .

Advanced Research Questions

Q. What biosynthetic pathways link Stephacidin B to related alkaloids like Notoamide B and Sclerotiamide?

Isotopic labeling studies (e.g., ¹³C-labeled precursors) in Aspergillus species have shown that Stephacidin A serves as a biosynthetic precursor to Notoamide B via oxidative rearrangements. Stephacidin B, a dimeric analog, may arise from dimerization of Stephacidin A-like intermediates. Sclerotiamide is derived from Stephacidin A through hydroxylation and cyclization. Pathway validation requires gene knockout studies (e.g., disrupting P450 enzymes) and heterologous expression of biosynthetic gene clusters .

Q. What strategies resolve contradictions in reported biological activities of Stephacidin B across studies?

Discrepancies may stem from variations in fungal strains, compound stability, or assay conditions. Address these by:

- Re-isolating Stephacidin B from the original strain (e.g., NRRL 35600) under controlled conditions.

- Conducting stability studies (pH, temperature, light exposure) to identify degradation products.

- Using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

Q. How can biomimetic synthesis inform the total synthesis of Stephacidin B?

Biomimetic approaches leverage proposed biosynthetic steps, such as Diels-Alder cyclization or oxidative dimerization. For example, the bicyclic core of Stephacidin B can be synthesized via intramolecular [4+2] cycloaddition using chiral auxiliaries to control stereochemistry. Challenges include regioselectivity in prenylation and redox adjustments. Compare synthetic intermediates with natural isolates using LC-MS/MS and circular dichroism (CD) to verify stereochemical fidelity .

Q. What statistical methods are critical for analyzing multi-omics data in Stephacidin B mechanism studies?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to reduce Type I errors in high-throughput datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overrepresented biological processes. For integration of transcriptomic and metabolomic data, employ weighted gene co-expression networks (WGCNA) or machine learning models (e.g., random forests) to prioritize candidate pathways .

Q. How can isotopic labeling elucidate the ecological role of Stephacidin B in fungal interactions?

Feed ¹³C/¹⁵N-labeled precursors to fungal co-cultures and track incorporation into Stephacidin B via NMR or isotope ratio mass spectrometry. Compare production levels under stress conditions (e.g., microbial competition, nutrient limitation) to hypothesize ecological functions (e.g., antimicrobial defense). Pair with gene expression analysis (RNA-seq) of biosynthetic genes under these conditions .

Methodological Guidance

Formulating FINER research questions on Stephacidin B: A case example

- Feasible: "Does CRISPR-mediated knockout of stcA in A. versicolor abolish Stephacidin B production?" (Requires gene annotation and transformation protocols.)

- Novel: "Can Stephacidin B’s anti-inflammatory activity be linked to NLRP3 inflammasome modulation?" (Unreported mechanism.)

- Ethical: Use in vitro models instead of vertebrate animals for preliminary toxicity screening .

Designing a replication study for conflicting Stephacidin B bioactivity data

- Step 1: Source the original fungal strain and culture conditions.

- Step 2: Isolate Stephacidin B using published protocols, with purity validation.

- Step 3: Test in the same cell line (e.g., HCT-116) under identical assay conditions.

- Step 4: Perform power analysis to determine sample size (n ≥ 6) and report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.